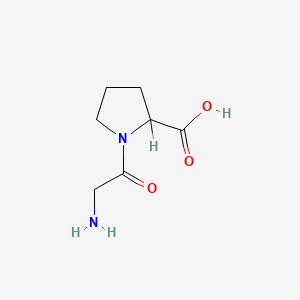
Glycylproline
Vue d'ensemble
Description
Glycylproline is a dipeptide composed of glycine and proline . It is an end product of collagen metabolism that is further cleaved by prolidase (EC 3.4.13.9). The resulting proline molecules are recycled into collagen or other proteins .
Synthesis Analysis
Glycylproline is a product of enzymatic peptide cleavage catalyzed by dipeptidyl peptidase 4 (DPP4), also known as CD26 or glycyl-proline dipeptidyl aminopeptidase (GPDA) .Molecular Structure Analysis
The molecular formula of Glycylproline is C7H12N2O3 and its molecular weight is 172.1818 . The IUPAC Standard InChI is InChI=1S/C7H12N2O3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4,8H2,(H,11,12)/t5-/m1/s1 .Chemical Reactions Analysis
Glycylproline has been found to be associated with antibody fading in COVID-19 convalescent patients . It strongly accumulated in individuals with rapidly faded antibodies compared to those with ordinary convalescent antibodies .Applications De Recherche Scientifique
1. Glycylproline in Rheumatoid Arthritis and Systemic Lupus Erythematosus
Glycylproline p-nitroanilidase activity has been studied in the context of rheumatoid arthritis and systemic lupus erythematosus. Research has found significantly lower enzyme activity in patients with these conditions compared to normal controls, with a more pronounced decrease in systemic lupus erythematosus. An inverse correlation was observed between enzyme activity and the duration of rheumatoid arthritis (Fujita et al., 1978).
2. Glycylproline's Role in Stress and Adaptive Reactions
The peptide glycylproline (Gly-Pro) has been studied for its effects on reactivity and adaptive potential in the context of multicomponent stress. It appears to modulate the parasympathetic compartment of the autonomic nervous system and influence the adrenals, altering corticosterone content and different leukocyte subpopulations in rats under stress conditions (Tomova et al., 2020).
3. Glycylproline in Lymphocyte Function
Glycylproline p-nitroanilide is hydrolyzed exclusively by dipeptidyl peptidase IV in lymphocytes from human blood, indicating a specific function in T-lymphocytes. This finding helps to establish dipeptidyl peptidase IV as a marker for T-lymphocytes, providing insights into immune cell functions and characteristics (Schön et al., 1984).
4. Glycylproline in Blood Cancers
Glycylproline p-nitroanilidase activity was studied in patients with blood cancers like acute lymphatic leukemia, lymphosarcoma, and Hodgkin's disease. The enzyme activity was significantly lower than in normal adult controls, suggesting potential applications in the diagnosis and monitoring of these cancers (Fujita et al., 1977).
5. Glycylproline in Hypertension
Studies have shown that glycylproline p-nitroanilidase activity in serum from patients with essential hypertension is significantly higher than that from normotensive healthy subjects. This discovery could provide new insights into the biochemical changes associated with hypertension (Fuyamada et al., 1977).
6. Glycylproline and COVID-19 Convalescence
Research using machine-learning approaches on convalescent COVID-19 patients revealed that glycylproline accumulation is associated with the rapid fading of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2)–specific antibodies. This finding suggests a novel mechanism for gly-pro–suppressed immune responses upon SARS-CoV-2 infection (Yang et al., 2022).
Mécanisme D'action
Glycylproline has been found to modulate the immune responses to SARS-CoV-2 infection . It appears to act via the resistance (counteraction) pathway of adaption when given simultaneously with carbachol, while when given in advance, before carbachol, it operates via the tolerance (stamina, endurance) pathway .
Safety and Hazards
Glycylproline should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
The role of Glycylproline in the immune responses to SARS-CoV-2 infection has been revealed, indicating a possible mechanism underlying the beneficial outcomes of treatment with DPP4 inhibitors in convalescent COVID-19 patients . This sheds light on therapeutic and vaccination strategies against COVID-19 .
Propriétés
IUPAC Name |
1-(2-aminoacetyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4,8H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNQNBZMBZJQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862381 | |
| Record name | Glycylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycylproline | |
CAS RN |
118203-80-8, 704-15-4, 114681-11-7 | |
| Record name | N-Glycyl-DL-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118203808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycylproline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-GLYCYL-DL-PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TA6DL3YKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3Z)-3-[(3-bromophenyl)imino]-5-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B3032078.png)
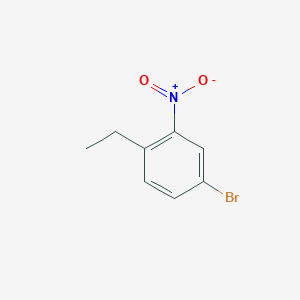

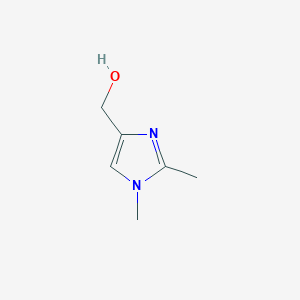



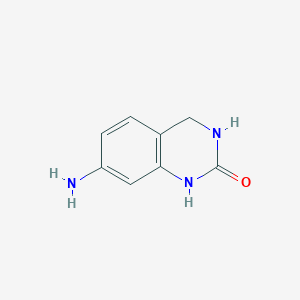

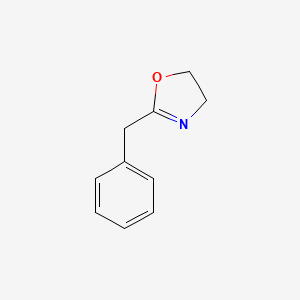
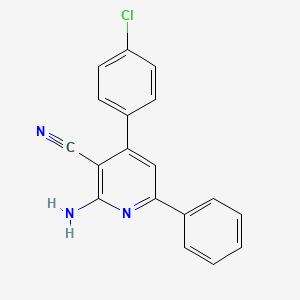

![Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]-](/img/structure/B3032098.png)